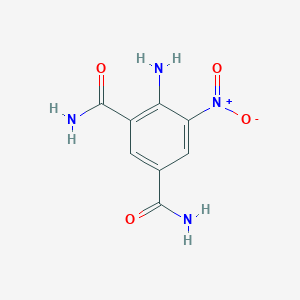
4-Amino-5-nitrobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-nitrobenzene-1,3-dicarboxamide is an organic compound with significant interest in various scientific fields It is characterized by the presence of amino, nitro, and dicarboxamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide typically involves nitration and amination reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction and amination steps using reagents such as tin(II) chloride or iron powder in acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Reduction Products: 4,5-Diaminobenzene-1,3-dicarboxamide.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Amino-5-nitrobenzene-1,3-dicarboxamide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino and dicarboxamide groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the dicarboxamide groups, making it less versatile in terms of chemical reactivity.
4-Nitrobenzene-1,2-dicarboxamide: Similar but with different substitution patterns on the benzene ring, leading to different chemical and biological properties.
Uniqueness
4-Amino-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both amino and nitro groups along with dicarboxamide functionalities.
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
4-amino-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H8N4O4/c9-6-4(8(11)14)1-3(7(10)13)2-5(6)12(15)16/h1-2H,9H2,(H2,10,13)(H2,11,14) |
InChI Key |
ZVVKBBWXPXGRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















